molecular formula C9H5NO8 B1316948 5-Nitrobenzene-1,2,3-tricarboxylic acid CAS No. 3807-81-6

5-Nitrobenzene-1,2,3-tricarboxylic acid

Cat. No. B1316948
CAS RN: 3807-81-6
M. Wt: 255.14 g/mol
InChI Key: KIRNHRJGEAFKPM-UHFFFAOYSA-N
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Description

5-Nitrobenzene-1,2,3-tricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It is a colorless crystal or light yellow crystal . It is a derivative of benzenetricarboxylic acid, which is a group of chemical compounds that are tricarboxylic derivatives of benzene .


Synthesis Analysis

5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized by nitration of benzene tricarboxylic acid . The specific steps involve dissolving benzene tricarboxylic acid in sulfuric acid, adding nitric acid dropwise slowly, obtaining a precipitate after the reaction, and obtaining the target product by washing the precipitate .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it’s worth noting that benzenetricarboxylic acid derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in fields such as gas storage, sensing, catalysis, and drug delivery .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 546.4±50.0 °C at 760 mmHg, and a flash point of 240.4±18.6 °C . Its solubility in water is low, but it is soluble in acid and alkali solutions .

Scientific Research Applications

Enhanced Catalytic Ozonation

A study by Zhao, Ma, and Zhai (2010) explored the degradation of nitrobenzene in aqueous solutions, using ultrasound with different orthogonal dual frequencies in catalytic ozonation. The study revealed that the introduction of ultrasound enhances the degradation efficiency compared to ozonation or ultrasound alone. This process involved hydroxyl radical oxidation, with 5-nitrobenzene-1,2,3-tricarboxylic acid being one of the byproducts identified. The research demonstrates the potential application of this compound in environmental remediation technologies, particularly in the degradation of harmful substances like nitrobenzene through advanced oxidation processes (Lei Zhao et al., 2010).

Electrophilic Aromatic Substitution

The kinetics and products of aromatic nitrations, including reactions involving substances like 1,2,3-trichlorobenzene and 1,3,5-trichloro-2-nitrobenzene, have been studied by Moodie and Stephens (1987). These reactions are key in understanding the behavior of compounds like this compound in various chemical contexts, particularly in relation to electrophilic aromatic substitution processes. Such insights are crucial for the development of new synthetic pathways and the manipulation of aromatic compounds in chemical synthesis (R. B. Moodie & R. Stephens, 1987).

Photoreaction Studies

McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzenes, including derivatives like 3-CO2H and 3-OH, in concentrated hydrobromic acid. Their findings highlight the potential of using nitrobenzene derivatives, such as this compound, in photoreaction studies. Such research could pave the way for novel applications in photochemistry and the development of new light-induced synthetic processes (Brian P. McIntyre et al., 2004).

Coordination Polymer Research

Yang, Cheng, Tu, and Wang (2013) synthesized and characterized a novel metal–organic framework using this compound. This study exemplifies the application of this compound in the field of coordination chemistry and materials science. The research into these metal-organic frameworks could have significant implications for the development of new materials with unique properties, such as in catalysis, gas storage, or as sensors (Yu-ting Yang et al., 2013).

Safety and Hazards

5-Nitrobenzene-1,2,3-tricarboxylic acid has low toxicity to the human body under general conditions, but it is still necessary to avoid inhalation and contact with skin, eyes, etc . When handling or using this compound, appropriate protective measures should be worn, such as gloves, protective glasses, and protective masks .

Future Directions

While specific future directions for 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that MOFs, which can be synthesized using benzenetricarboxylic acid derivatives, have potential applications in various fields. These include targeted drug delivery of medicinal compounds and development for medicinal applications .

Biochemical Analysis

Biochemical Properties

5-Nitrobenzene-1,2,3-tricarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in coordination chemistry and spectrophotometry . The compound’s interactions with enzymes and proteins can influence the catalytic activities of these biomolecules, thereby affecting various biochemical pathways. The nature of these interactions often involves the binding of this compound to active sites on enzymes, altering their conformation and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme’s active site . These interactions can lead to alterations in the enzyme’s catalytic activity, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or in the presence of strong oxidants . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes. These dosage effects are crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of metabolites. For example, it can affect the activity of enzymes such as citrate synthase and aconitase, leading to changes in the production of key metabolic intermediates . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . These transport mechanisms are crucial for understanding the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential effects on cellular function.

properties

IUPAC Name

5-nitrobenzene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNHRJGEAFKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560222
Record name 5-Nitrobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3807-81-6
Record name 5-Nitrobenzene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 125 g of 1,2,3-benzenetricarboxylic acid and 900 ml of concentrated sulfuric acid at 60°-70° C. is added, gradually over a 2 hour period, 312 g of potassium nitrate. The mixture is heated at 135°-140° C. for 16 hours, cooled and treated with ice and water. Some solid is separated out and is dissolved in water. The entire aqueous mixture is extracted with ether, the extract is washed with water and dried over magnesium sulfate. The ether is concentrated to a small volume, and petroleum ether is added to precipitate a white solid. The solid is collected and dried to give 76.5 g of 5-nitro-1,2,3-benzenetricarboxylic acid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of 5-nitrobenzene-1,2,3-tricarboxylic acid with metal ions?

A: this compound, often deprotonated to its anionic form (Hnbta2- or L1), typically acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). For instance, it coordinates to Cu(II) ions via its phenolate and carboxylate oxygen atoms, creating a ladder-like linear coordination polymer. [] The phenolate oxygen atoms bridge two Cu(II) ions, contributing to a distorted square-planar geometry around each copper center. [] Similarly, Hnbta2- bridges cadmium(II) ions, generating a two-dimensional MOF with a fes topology. []

Q2: What structural features of this compound facilitate its role in building metal-organic frameworks?

A: The presence of three carboxylate groups and a phenolate group in this compound provides multiple coordination sites for metal ions. This polydentate nature enables the formation of extended network structures. Additionally, the rigid aromatic ring imparts structural stability to the resulting MOFs. [, ]

Q3: Besides structural characterization, what other properties of this compound-based MOFs have been investigated?

A: While structural characterization using techniques like single-crystal X-ray diffraction is crucial, researchers have also explored the thermal stability and fluorescence properties of this compound-based MOFs. [] This suggests potential applications in areas like sensing or catalysis.

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